n-Fmoc-n'-methyl-l-asparagine

Description

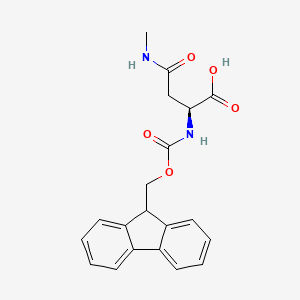

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQNMZCRYMMHTM-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-Fmoc-N'-methyl-L-asparagine: Properties, Synthesis, and Applications in Peptide Drug Discovery

This guide provides an in-depth technical overview of N-Fmoc-N'-methyl-L-asparagine, a crucial building block for the synthesis of advanced peptide therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document explores the compound's chemical properties, its strategic role in enhancing peptide stability and bioavailability, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, yet their therapeutic potential is often hindered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a peptide bond's amide proton with a methyl group, is a powerful strategy to overcome these limitations.[2] This modification can significantly enhance a peptide's pharmacokinetic profile by rendering it resistant to enzymatic degradation and improving its ability to cross cellular membranes.[1][2] this compound is a key reagent in this context, allowing for the site-specific incorporation of an N-methylated asparagine residue into a peptide sequence.[3]

The introduction of an N-methyl group on the asparagine side-chain amide has been shown to prevent deamidation, a common degradation pathway for asparagine-containing peptides that can lead to loss of function.[4][5] By mitigating this degradation, N-methylation can significantly extend the in vivo half-life of therapeutic peptides.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 149204-93-3 | [6][7] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [6][8] |

| Molecular Weight | 368.39 g/mol | [6][9] |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-(methylamino)-4-oxobutanoic acid | [6][10] |

| Appearance | White to off-white powder or solid | [11] |

| Purity | ≥97% | [6] |

| Storage | Room temperature | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[12] The Fmoc protecting group on the α-amino function allows for a mild and selective deprotection strategy, which is crucial for preserving the integrity of the growing peptide.[13]

The Rationale Behind Using this compound

The decision to incorporate an N-methylated asparagine residue is driven by the desired therapeutic properties of the final peptide. Key motivations include:

-

Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, thereby preventing cleavage of the adjacent peptide bond and increasing the peptide's half-life in vivo.[2]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can disrupt the hydrogen-bonding network of the peptide backbone, leading to a more lipophilic and conformationally flexible molecule that can more readily cross biological membranes.[1]

-

Prevention of Asparagine Deamidation: The methylation of the side-chain amide nitrogen in asparagine directly blocks the intramolecular cyclization reaction that leads to deamidation and the formation of isoaspartate, a modification that can alter or abolish biological activity.[4][5][14]

Experimental Workflow: Incorporation of this compound via SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the key steps for incorporating a single this compound residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (e.g., 20% piperidine in DMF) to the resin.

-

Agitate the mixture for the recommended time (typically 5-20 minutes).

-

Drain the deprotection solution.

-

Repeat the deprotection step once more to ensure complete removal of the Fmoc group.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2-3 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for the required coupling time. Note that coupling to an N-methylated amine can be slower than to a primary amine, so extended coupling times or double coupling may be necessary.[15]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Monitoring the Coupling Reaction: It is advisable to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative Kaiser test (no color change) indicates a complete reaction.

-

Capping (Optional): If the coupling is incomplete, any unreacted free amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Proceed to the next cycle: The process is repeated for the subsequent amino acid in the sequence.

Challenges and Mitigation Strategies in Synthesis

While the benefits of incorporating N-methylated amino acids are significant, there are also challenges to consider during synthesis.

Slower Coupling Kinetics

The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, which can lead to slower coupling reactions.[15]

Mitigation:

-

Use of Potent Coupling Reagents: Reagents such as HATU or PyAOP are often more effective for coupling to N-methylated amines than standard reagents like HBTU.[15]

-

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help to drive it to completion.

-

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure a higher yield.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the coupling reaction.[16]

Potential for Side Reactions

-

Aspartimide Formation: Although N-methylation of the side chain prevents deamidation, if the adjacent C-terminal residue is aspartic acid, there is still a risk of aspartimide formation during the basic conditions of Fmoc deprotection.[13][17] This can lead to the formation of β-aspartyl peptides and racemization.[17] Mitigation: The use of sterically hindered protecting groups on the aspartate side chain or the addition of an acidic additive to the deprotection solution can help to suppress this side reaction.[18]

-

Dehydration of the Side Chain: During the activation of the carboxyl group of Fmoc-Asn-OH, dehydration of the side-chain amide to a nitrile can occur, leading to the incorporation of β-cyano-alanine into the peptide.[19][20] While this is a known side reaction for standard Fmoc-Asn-OH, the impact on this compound should be considered and monitored.

Analytical Characterization

Peptides containing N-methylated residues can exhibit complex analytical profiles, often showing multiple peaks in HPLC due to the presence of cis/trans isomers of the N-methylated amide bond.[15]

Mitigation:

-

Variable Temperature HPLC/NMR: Running analytical separations or NMR experiments at different temperatures can help to resolve or coalesce these isomeric peaks, aiding in characterization.

-

Mass Spectrometry: Mass spectrometry is an invaluable tool for confirming the correct mass of the N-methylated peptide.[21]

Conclusion

This compound is a valuable and strategic building block in the synthesis of peptide-based therapeutics. Its ability to enhance proteolytic stability and prevent asparagine deamidation makes it a critical tool for overcoming the inherent pharmacokinetic limitations of peptides. While its use presents some synthetic challenges, such as slower coupling kinetics, these can be effectively managed through the use of appropriate coupling reagents, optimized reaction conditions, and careful analytical monitoring. By leveraging the unique properties of this compound, researchers can design and synthesize novel peptide drug candidates with improved efficacy and developability.

References

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 149204-93-3 [benchchem.com]

- 4. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97% | CAS: 149204-93-3 | AChemBlock [achemblock.com]

- 7. This compound | 149204-93-3 [sigmaaldrich.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound - [sigmaaldrich.com]

- 10. This compound | C20H20N2O5 | CID 95565906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. researchgate.net [researchgate.net]

- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scite.ai [scite.ai]

- 21. ijsra.net [ijsra.net]

A Technical Guide to N-Fmoc-N'-methyl-L-asparagine: A Tool for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and undesirable side reactions during synthesis is paramount. N-Fmoc-N'-methyl-L-asparagine is a specialized amino acid derivative designed to address these challenges. The strategic placement of a methyl group on the side-chain amide of asparagine offers a dual advantage: it enhances the pharmacokinetic profile of the final peptide and mitigates common synthetic pitfalls. This guide provides an in-depth analysis of its chemical properties, the scientific rationale for its use, and detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Core Properties and Specifications

This compound is a protected amino acid building block used in Fmoc-based peptide synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1][2][3] |

| Molecular Weight | 368.39 g/mol | [2][3][4] |

| Monoisotopic Mass | 368.13722174 Da | [1] |

| CAS Number | 149204-93-3 | [1][2][3] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid | [1] |

| Common Synonyms | Fmoc-Asn(NHMe)-OH, N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine | [1] |

| Purity (Typical) | ≥97% | [2][3] |

The Scientific Imperative for Side-Chain N-Methylation

The selection of a non-canonical amino acid derivative like this compound is a deliberate experimental choice driven by two primary objectives: preventing synthesis-related side reactions and enhancing the final peptide's therapeutic properties.

Mitigation of Synthesis Side Reactions

The standard Fmoc-Asn-OH residue is susceptible to several side reactions under SPPS conditions:

-

Dehydration: During the carboxyl group activation step required for coupling, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This is a significant issue when using carbodiimide-based activators[5]. The N'-methylation of the side-chain amide effectively blocks this pathway by eliminating the protons required for water elimination.

-

Aspartimide Formation: While more commonly associated with aspartic acid, sequences containing asparagine followed by a small residue like glycine (Asn-Gly) are also prone to deamidation, which can lead to a succinimide (aspartimide) intermediate under the basic conditions of Fmoc deprotection[1][6][7]. This intermediate can then hydrolyze to form a mixture of desired α-aspartyl and undesired β-aspartyl peptides, which are often difficult to separate[2]. By modifying the side chain, this compound alters the electronic and steric environment, reducing the propensity for such cyclization reactions.

Enhancement of Pharmacokinetic Properties

Backbone and side-chain N-methylation is a well-established strategy in medicinal chemistry to improve a peptide's drug-like characteristics[8][9][10][11].

-

Increased Proteolytic Stability: The N-H bond of an amide is a key recognition point for many proteases. Replacing this hydrogen with a methyl group creates steric hindrance and removes a hydrogen bond donor, often rendering the peptide less susceptible to enzymatic degradation[12][13]. This can significantly increase the peptide's in vivo half-life.

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the overall polarity of the peptide. This decrease in hydrogen bonding capacity can facilitate passive diffusion across cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins[10][13][14].

-

Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone. Specifically, it lowers the energy barrier between the trans and cis amide bond conformations, making the cis state more accessible[12][15]. This can be used to stabilize specific secondary structures, such as β-turns, which may be essential for receptor binding and biological activity[15].

Synthesis of the Building Block

The synthesis of this compound is not trivial and is typically performed by specialty chemical suppliers. However, understanding the general methodology is valuable for researchers. A common approach is adapted from methods for N-methylating amino acids, which involves a multi-step process to selectively methylate the side-chain amide.

Experimental Protocol: Incorporation into Peptides via SPPS

Coupling N-methylated amino acids, whether on the backbone or side chain, presents a greater challenge than standard residues due to increased steric hindrance at the coupling site. Therefore, a robust coupling strategy is essential.

Materials

-

Resin: Pre-loaded Rink Amide, Wang, or 2-Chlorotrityl resin

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Amino Acid: this compound (3–5 equivalents)

-

Coupling Reagents:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9–4.5 equivalents)

-

or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents)

-

Solvents: High-purity, amine-free DMF; Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM

Step-by-Step Coupling Protocol

This protocol assumes a standard manual SPPS workflow.

-

Resin Preparation:

-

If starting a new synthesis, swell the resin in DMF for at least 1-2 hours[16].

-

If continuing a synthesis, proceed to the deprotection step.

-

-

Fmoc Deprotection:

-

Drain the solvent from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation and Coupling of this compound:

-

Activation (Pre-activation is recommended): In a separate vial, dissolve this compound (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in DMF.

-

Add DIPEA (e.g., 6 eq.) to the activation vial. Mix for 1-2 minutes. Caution: The solution may change color.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is necessary compared to standard amino acids[16]. Microwave-assisted coupling can significantly reduce this time[17].

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note: The Kaiser test will not work if coupling to a secondary amine like proline or a previously N-methylated residue. In such cases, a test like the Chloranil test is required. A negative Kaiser test (yellow beads) indicates a complete reaction[16].

-

-

Post-Coupling Wash:

-

If the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF again (3-5 times) to prepare for the next cycle.

-

-

Troubleshooting Incomplete Coupling:

-

If the Kaiser test is positive (blue beads), the coupling is incomplete.

-

Options include:

-

Recouple: Drain the vessel, wash with DMF, and repeat the activation and coupling steps.

-

Capping: If recoupling is unsuccessful, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

-

Analytical Characterization

Upon synthesis, the identity and purity of this compound can be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the Fmoc group (aromatic region, ~7.3-7.9 ppm), the α-proton, the β-protons, and importantly, a singlet or doublet corresponding to the N-methyl group (typically ~2.6-2.8 ppm), distinguishing it from the non-methylated parent compound[18].

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, showing a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the compound, which should ideally be above 97% for use in SPPS.

Conclusion

This compound is a highly valuable building block for the synthesis of complex and therapeutically relevant peptides. Its primary function is to eliminate the risk of side-chain dehydration during activation and to enhance the metabolic stability and conformational profile of the final peptide product. While its incorporation requires optimized coupling protocols due to steric hindrance, the benefits in terms of improved synthesis outcomes and superior pharmacological properties make it an essential tool for advanced peptide chemistry and drug discovery.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 97% | CAS: 149204-93-3 | AChemBlock [achemblock.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 18. Nalpha-FMOC-L-Asparagine(71989-16-7) 1H NMR spectrum [chemicalbook.com]

n-Fmoc-n'-methyl-l-asparagine structure and synthesis

An In-depth Technical Guide to N-Fmoc-N'-methyl-L-asparagine: Structure, Synthesis, and Application

Abstract

The strategic modification of amino acid side chains is a cornerstone of modern peptide science, enabling the development of therapeutic peptides and research tools with enhanced pharmacological properties. Asparagine, while essential, presents significant challenges during solid-phase peptide synthesis (SPPS), primarily due to base-catalyzed aspartimide formation. This guide provides an in-depth technical overview of this compound, a critical building block designed to circumvent these issues. We will explore its molecular structure, propose a robust synthetic pathway, detail its application in SPPS, and discuss the impact of side-chain N-methylation on peptide structure and stability, grounding our discussion in established chemical principles and field-proven insights.

The Asparagine Challenge in Peptide Synthesis

Asparagine (Asn) is a frequent source of side reactions in Fmoc-based solid-phase peptide synthesis. The primary challenge is the susceptibility of the side-chain carboxamide to intramolecular cyclization, particularly during the piperidine-mediated Fmoc deprotection step. This base-catalyzed reaction leads to the formation of a five-membered succinimide ring, known as an aspartimide intermediate.[1][2] This intermediate can subsequently undergo nucleophilic attack by water or piperidine at either the α- or β-carbonyl, resulting in a mixture of desired α-peptide, undesired β-peptide (isoaspartyl), and racemized products that are often difficult to purify.[1][2]

Furthermore, during the activation of the C-terminal carboxyl group of an incoming Fmoc-Asn-OH residue for coupling, the side-chain amide can undergo dehydration to form a β-cyanoalanine derivative, another problematic impurity.[3]

To mitigate these issues, two primary strategies have emerged:

-

Side-Chain Protection: Employing a bulky protecting group on the side-chain amide nitrogen, such as the trityl (Trt) group, sterically hinders the intramolecular attack, thereby suppressing aspartimide formation.[4][5]

-

Side-Chain Modification: Altering the chemical nature of the side-chain amide itself. N-methylation of the side-chain amide nitrogen to create N'-methyl-L-asparagine offers a permanent solution. By replacing a proton on the amide nitrogen with a methyl group, the key substrate for intramolecular cyclization is eliminated, thus preventing aspartimide formation entirely.

This guide focuses on the second approach, centered on the use of this compound as a superior building block for incorporating a stabilized asparagine residue.

Molecular Profile and Structure

This compound is a chemically modified amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain (δ-amide) nitrogen is mono-methylated.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid | [6][7] |

| CAS Number | 149204-93-3 | [6][7] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [6] |

| Molecular Weight | 368.39 g/mol | [6] |

| Synonyms | Fmoc-Asn(Me)-OH, Fmoc-Asp(NHMe)-OH, N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine | [7] |

The presence of the N'-methyl group fundamentally alters the side chain's properties. It removes a hydrogen bond donor, which can influence the conformational preferences of the resulting peptide and disrupt secondary structures like α-helices or β-sheets.[] This modification is not merely a synthetic convenience; γ-N-methylasparagine has been identified as a natural post-translational modification in proteins, underscoring its biological relevance.[9]

Synthesis of this compound

While commercially available, understanding the synthesis of this building block is crucial for quality control and custom applications. A direct, published protocol for this specific molecule is elusive; however, a robust and scientifically sound pathway can be constructed from established principles of peptide chemistry. The proposed strategy involves the selective formation of the N'-methyl amide on the side chain of an orthogonally protected aspartic acid derivative.

Core Strategy: Start with Fmoc-L-Aspartic acid α-tert-butyl ester (Fmoc-Asp-OtBu), activate the free β-carboxyl group, couple it with methylamine, and finally, deprotect the α-carboxyl to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from Fmoc-Asp-OtBu.

Pillar of Trustworthiness: This protocol relies on orthogonal protection, a core principle of peptide chemistry. The base-labile Fmoc group and the acid-labile OtBu group can be manipulated independently without affecting the stable, newly formed side-chain amide bond.

Step 1: Activation of the β-Carboxylic Acid

-

Dissolve Fmoc-Asp-OtBu (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIEA) (2.2 equivalents).

-

Stir the reaction mixture at 0 °C for 20-30 minutes.

-

Expert Insight: The use of HBTU/DIEA is a standard, high-efficiency method for activating carboxylic acids for amidation. The low temperature minimizes potential side reactions, including racemization.

-

Step 2: Coupling with Methylamine

-

Slowly add a solution of methylamine (e.g., 2.0 M in THF, 1.5 equivalents) to the activated ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Expert Insight: Methylamine is volatile and basic. Adding it slowly at a reduced temperature controls the exotherm and ensures a homogenous reaction. Monitoring is critical to determine the endpoint and avoid degradation. The product of this step is Fmoc-Asn(Me)-OtBu.

-

Step 3: Purification of the Intermediate

-

Quench the reaction with a mild acid (e.g., 5% citric acid solution).

-

Extract the organic layer with ethyl acetate. Wash the organic phase sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to obtain pure Fmoc-Asn(Me)-OtBu.

Step 4: Selective Deprotection of the α-Carboxyl Group

-

Dissolve the purified Fmoc-Asn(Me)-OtBu in DCM.

-

Add Trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

-

Stir the solution at room temperature for 1-2 hours, monitoring the removal of the tert-butyl group by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

The resulting crude product can be purified by crystallization or precipitation to yield the final this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a direct building block in an automated or manual SPPS workflow. Its incorporation follows the standard cycle of deprotection and coupling.

Caption: Standard SPPS cycle for incorporating Fmoc-Asn(Me)-OH.

Protocol for SPPS Coupling

Objective: To couple this compound onto a resin-bound peptide with a free N-terminal amine.

Pillar of Expertise: N-methylated amino acids, including those with side-chain modifications, can exhibit slower coupling kinetics due to steric hindrance. Therefore, more potent coupling reagents and optimized conditions are recommended.

-

Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid on the solid support (e.g., 2 x 10 min with 20% piperidine in DMF), wash the resin thoroughly with DMF and DCM to remove all residual piperidine.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HATU or PyBOP (3-5 equivalents), and HOAt (3-5 equivalents) in DMF. Add DIEA or Collidine (6-10 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Expert Insight: The use of PyBOP/HOAt or HATU is highly recommended for coupling sterically hindered residues like N-methylated amino acids.[10] These reagents form highly reactive intermediates that can overcome the reduced nucleophilicity of the secondary amine on the growing peptide chain (if the preceding residue was also N-methylated) or the steric bulk of the incoming residue.

-

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser or other ninhydrin-based test to confirm the reaction's completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to prepare for the next cycle.

Impact on Peptide Properties and Final Considerations

The incorporation of an N'-methyl-asparagine residue can have profound effects on the final peptide:

-

Metabolic Stability: By removing the amide proton, the side chain is no longer a substrate for enzymes that may initiate degradation at this site. More broadly, N-methylation is a proven strategy to increase resistance to proteolysis.[11]

-

Conformational Rigidity: The methyl group restricts rotation around the Cγ-Cδ bond, introducing a degree of conformational constraint. This can lock the peptide into a more bioactive conformation or, conversely, an inactive one, making it a powerful tool for structure-activity relationship (SAR) studies.[]

-

Prevention of Deamidation: N-methylation of an adjacent glycine residue has been shown to completely prevent asparagine deamidation in NGR peptides.[12] It is highly probable that direct N-methylation of the asparagine side chain itself offers the most robust protection against this degradation pathway.

-

Solubility and Permeability: Reducing the number of hydrogen bond donors can decrease aggregation and improve solubility in organic solvents, while simultaneously enhancing passive membrane permeability—a key goal in converting peptide leads into orally bioavailable drugs.[13]

Conclusion

This compound is more than a simple protected amino acid; it is an advanced tool for overcoming one of the most persistent challenges in peptide synthesis. Its use directly prevents aspartimide formation and β-cyanoalanine side reactions, leading to higher purity crude products and simplified purifications. As a permanent modification, it offers researchers and drug developers a reliable method to enhance the stability and conformational properties of synthetic peptides. By understanding its synthesis and applying optimized coupling protocols, scientists can fully leverage this building block to create novel peptides with superior therapeutic potential.

References

- 1. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. This compound 97% | CAS: 149204-93-3 | AChemBlock [achemblock.com]

- 7. parchem.com [parchem.com]

- 9. Post-translational methylation of asparaginyl residues. Identification of beta-71 gamma-N-methylasparagine in allophycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of N-Methylation

An In-depth Technical Guide to the Properties of N-Methylated Asparagine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of peptide-based therapeutics, the chasm between potent biological activity and viable pharmacokinetic profiles is a persistent challenge. Peptides, while offering exquisite target specificity, are often handicapped by poor metabolic stability and low membrane permeability. N-methylation, the substitution of an amide proton with a methyl group, represents a subtle yet powerful modification to the peptide backbone. This seemingly minor alteration can profoundly enhance a peptide's drug-like properties, transforming a promising lead compound into a clinical candidate.[1][2][3] Inspired by naturally occurring, highly stable N-methylated peptides like cyclosporine, medicinal chemists now strategically employ N-methylation to overcome the inherent limitations of standard peptides.[1][3]

This guide focuses specifically on the N-methylation of asparagine (Asn) and its derivatives. Asparagine presents a unique set of challenges and opportunities due to its reactive side-chain amide, which is susceptible to degradation via deamidation—a critical liability for protein and peptide therapeutics. Here, we will dissect the synthesis, conformational implications, and physicochemical properties of N-methylated asparagine derivatives, providing a comprehensive framework for their rational application in drug design and development.

Synthesis of N-Methylated Asparagine Derivatives: A Practical Overview

The synthesis of N-methylated amino acids, especially those with reactive side chains, requires careful strategic planning to prevent side reactions and ensure high purity.[4] While pre-synthesized N-methylated monomers can be purchased, on-resin N-methylation integrated into a Solid-Phase Peptide Synthesis (SPPS) workflow is often a more flexible and cost-effective approach.[1][5]

Core Methodology: On-Resin N-Methylation

A robust and widely adopted method for on-resin N-methylation involves a three-step sequence using an ortho-nitrobenzenesulfonyl (o-NBS) protecting group.[5] This process is efficient and compatible with standard Fmoc-SPPS.

-

Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). This protection serves two purposes: it acidifies the amide proton, making it easier to deprotonate, and it prevents the formation of a secondary amine that could react in subsequent steps.

-

Methylation: The protected sulfonamide is then methylated. A common method involves using methyl p-nitrobenzenesulfonate in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Desulfonylation: The o-NBS group is cleanly removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU to liberate the newly formed N-methylated amine, ready for the next coupling cycle.

The entire process can now be optimized to take as little as 40 minutes, a significant improvement over older protocols.[5]

Caption: On-resin N-methylation workflow using the o-NBS strategy.

Experimental Protocol: On-Resin N-Methylation of an Asparagine Residue

This protocol is adapted from established methods and is intended for a standard Fmoc-SPPS workflow.[5]

Prerequisites:

-

Fmoc-protected peptide-resin with the N-terminal Fmoc group removed, exposing the free amine of the asparagine residue to be methylated.

-

Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), methyl p-nitrobenzenesulfonate, 2-mercaptoethanol, N,N-Dimethylformamide (DMF).

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine.

-

Sulfonylation (Protection):

-

Prepare a solution of o-NBS-Cl (5 eq.) and DIPEA (10 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 1 hour.

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Perform a Kaiser test; it should be negative, indicating complete protection.

-

-

Methylation:

-

Prepare a solution of methyl p-nitrobenzenesulfonate (10 eq.) and DBU (5 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 10-15 minutes.

-

Wash the resin with DMF (5x).

-

-

Desulfonylation (Deprotection):

-

Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature. Repeat this step twice for 15 minutes each time.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Validation: Perform a chloranil test to confirm the presence of the newly formed secondary (N-methylated) amine. The resin is now ready for coupling the next amino acid. Causality Note: A standard Kaiser test will not work for secondary amines; the chloranil test is essential for validation at this stage.

The Conformational Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen has profound stereoelectronic consequences that reshape the peptide's conformational landscape.

-

Loss of Hydrogen Bond Donor: The most direct effect is the replacement of the amide proton, eliminating its ability to act as a hydrogen bond donor. This prevents its participation in canonical secondary structures like α-helices and β-sheets, often acting as a "structure-breaker."[2][6]

-

Steric Hindrance: The methyl group imposes steric constraints that restrict the rotation around the C-N bond, influencing the accessible Ramachandran space. This can favor more extended conformations.[7]

-

Cis/Trans Isomerization: The energy barrier between the cis and trans conformations of the N-methylated amide bond is lower than that of a normal peptide bond. This can lead to a significant population of the cis isomer, which can dramatically alter the peptide's overall topology and its ability to bind to a target. Accurately modeling this isomerization is a key challenge in computational chemistry.[8]

For asparagine specifically, its side chain is known to form hydrogen bonds with the local peptide backbone, a property that makes it a powerful turn-inducing residue.[9] N-methylation of the asparagine backbone amide disrupts this intrinsic turn-inducing capability by removing the key hydrogen-bond-donating amide proton.

Caption: Key conformational consequences of N-methylation on a peptide backbone.

Altered Physicochemical and Biological Properties

The structural changes induced by N-methylation translate directly into altered physicochemical and biological properties, which are central to its utility in drug development.

| Property | Effect of N-Methylation | Mechanistic Rationale & Significance |

| Metabolic Stability | Increased | The N-methyl group sterically shields the amide bond from attack by proteases, significantly reducing enzymatic degradation and increasing the in vivo half-life of the peptide.[1][2][3] |

| Lipophilicity | Increased | The addition of a nonpolar methyl group increases the overall hydrophobicity of the peptide. |

| Membrane Permeability | Increased | Higher lipophilicity and the reduction of hydrogen bond donors can decrease the desolvation penalty for crossing lipid membranes, potentially improving cell permeability and oral bioavailability.[1][10] |

| Aqueous Solubility | Decreased | The increase in lipophilicity can sometimes lead to reduced aqueous solubility, a factor that must be carefully balanced during drug design. |

| Chemical Stability (Deamidation) | Significantly Increased | Asparagine residues, particularly in "Asn-Gly" sequences, are highly prone to deamidation. This occurs via a nucleophilic attack from the backbone nitrogen of the following residue.[11] N-methylation of the asparagine itself provides substantial (a reported 45-fold) stabilization against this intramolecular degradation pathway. Furthermore, N-methylating the adjacent glycine in an NGR motif has been shown to completely prevent asparagine deamidation.[12][13] |

| Receptor Binding | Altered | By locking the peptide into a specific conformation, N-methylation can either enhance or decrease binding affinity. This conformational control can also be exploited to improve selectivity for a specific receptor subtype over others.[1] |

Applications in Drug Discovery: The Case of the NGR Motif

A compelling example of the power of N-methylation involving an asparagine derivative is the stabilization of the tumor-homing NGR (Asn-Gly-Arg) peptide motif. The NGR motif targets aminopeptidase N (CD13), which is overexpressed on the surface of tumor blood vessels.[12]

The Problem: The Asn-Gly sequence in the NGR motif is exceptionally prone to rapid deamidation, converting it to an isoaspartate-Gly-Arg (isoDGR) sequence. This chemical modification is not benign; it causes a receptor switch from CD13 to integrins, which can have significant and unintended pharmacological consequences.[12]

The Solution: Researchers discovered that N-methylation of the glycine residue adjacent to the asparagine completely prevents the deamidation reaction.[12][13] The N-methyl group on the glycine backbone nitrogen sterically blocks its ability to perform the nucleophilic attack on the asparagine side chain that initiates deamidation.

The Outcome: The resulting methylated NGR motif is a highly stable and efficient tumor-homing ligand that retains its ability to bind to CD13.[12] This stabilized motif has been successfully used to deliver imaging agents and nanocarriers containing therapeutic payloads (like doxorubicin) to tumors with improved selectivity and stability.[12]

Caption: A rational drug design workflow applying N-methylation.

Analytical Characterization

A multi-faceted analytical approach is crucial to confirm the identity, purity, and stability of N-methylated asparagine derivatives.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the synthesized peptide and for monitoring its stability over time, such as in deamidation studies.[5]

-

Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the N-methylated peptide. High-resolution MS can also be used to definitively identify degradation products like deamidated species.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for detailed structural analysis. 2D NMR techniques can confirm the site of methylation and provide invaluable insights into the peptide's solution-state conformation, including the ratio of cis/trans isomers.[8][14]

Conclusion and Future Outlook

N-methylated asparagine derivatives exemplify a sophisticated strategy in modern peptide drug design. By directly addressing the dual liabilities of proteolytic and chemical instability (deamidation) associated with asparagine, N-methylation provides a robust tool to enhance the therapeutic potential of peptides. The ability to fine-tune conformation, improve metabolic resistance, and increase membrane permeability makes this modification indispensable for the development of next-generation peptide drugs, including orally bioavailable candidates and highly stable targeted therapeutic agents. As synthetic methods become more streamlined and our understanding of conformational effects deepens through advanced analytics and computational modeling, the rational application of N-methylated asparagine and other amino acid derivatives will continue to be a cornerstone of successful peptide drug discovery.

References

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel synthesis of N-methyl asparagine, arginine, histidine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy L-Asparagine,N-methyl-,methylester(9CI) [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Profiling Enzyme Activity of l-Asparaginase II by NMR-Based Methyl Fingerprinting at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of a Modified Asparagine Derivative in Peptide Synthesis

An In-Depth Technical Guide to the Solubility of N-Fmoc-N'-methyl-L-asparagine in Dimethylformamide (DMF)

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the precise selection of building blocks and solvents is paramount to achieving high-purity, high-yield target peptides. This compound is a specialized amino acid derivative designed for the strategic incorporation of a methylated asparagine residue into a peptide sequence.[1] The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern SPPS.[2] Critically, the side-chain amide is N-methylated. This modification is not merely structural; it serves a functional purpose by reducing the potential for hydrogen bonding, which can be leveraged to enhance the metabolic stability and membrane permeability of therapeutic peptide candidates.[1]

The success of coupling this, or any, Fmoc-amino acid is fundamentally dependent on its solubility in the reaction solvent. Dimethylformamide (DMF) is one of the most widely used polar aprotic solvents in SPPS, prized for its ability to swell the resin matrix and dissolve the majority of reagents.[3][4] However, the solubility of any given Fmoc-amino acid is a complex interplay of its unique structural features and the quality of the solvent. This guide provides a comprehensive technical examination of the solubility of this compound in DMF, offering mechanistic insights, practical protocols, and troubleshooting strategies for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid | [5] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [5][6] |

| Molecular Weight | 368.39 g/mol | [5][6] |

| CAS Number | 149204-93-3 | [1][6] |

| Appearance | Solid / White Powder | [7] |

Mechanistic Drivers of Solubility in DMF

The Role of the Solvent: DMF

DMF is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating charged species but lacks acidic protons. Its effectiveness in SPPS stems from its ability to solvate the growing peptide chain and dissolve most protected amino acids and coupling reagents.[4][9] It is crucial to use high-purity, amine-free DMF, as it can degrade over time to dimethylamine, a base that can prematurely cleave the Fmoc protecting group, leading to impurities.[4]

The Influence of the Solute: this compound

The solubility of this derivative is governed by three primary structural features:

-

The Fmoc Group: This large, aromatic, and relatively nonpolar moiety is essential for protection but can contribute to aggregation via π-stacking interactions, potentially reducing solubility in some contexts.[8]

-

The Asparagine Backbone: Unprotected asparagine derivatives are known to have limited solubility in common SPPS solvents due to their ability to form strong intermolecular hydrogen bonds.[10] While the Fmoc group enhances organo-solubility compared to the free amino acid, this inherent tendency towards hydrogen bonding remains a factor.

-

The N'-methyl Group (Key Differentiator): This is the most critical feature influencing this derivative's unique solubility profile. By replacing a hydrogen atom on the side-chain amide with a methyl group, a key hydrogen bond donor site is eliminated. This structural change disrupts the potential for extensive intermolecular hydrogen bond networks that contribute to aggregation and poor solubility in related compounds like Fmoc-Asn-OH.[1] This suggests that this compound may exhibit enhanced solubility compared to its non-methylated counterpart.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure procedural integrity and reproducibility, this guide provides a self-validating protocol for determining the saturation solubility of this compound in DMF.

Objective:

To quantitatively determine the solubility (in mg/mL or M) of this compound in high-purity DMF at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity, amine-free DMF

-

Analytical balance (± 0.1 mg precision)

-

Multiple 2.0 mL glass vials with screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker or incubator

-

Benchtop microcentrifuge

-

Calibrated pipettes

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution:

-

Tare a clean, dry 2.0 mL vial on the analytical balance.

-

Add an excess amount of this compound (e.g., ~50-100 mg, more than is expected to dissolve). Record the exact mass.

-

Pipette exactly 1.0 mL of high-purity DMF into the vial.

-

-

Equilibration:

-

Cap the vial securely.

-

Vortex the mixture vigorously for 2 minutes to break up large aggregates.

-

Place the vial in an ultrasonic bath for 15 minutes to further facilitate dissolution.

-

Transfer the vial to a thermostatically controlled shaker set to a standard laboratory temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 4-6 hours (overnight is ideal) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes. This will pellet all undissolved solid at the bottom of the vial.

-

-

Sample Analysis:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Accurately pipette a known volume of the clear supernatant (e.g., 100 µL) into a pre-weighed, clean vial.

-

Determine the mass of the transferred supernatant.

-

Evaporate the DMF from the sample vial under a stream of nitrogen or in a vacuum concentrator until a constant dry weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the empty vial weight from the final dried weight.

-

Calculate the mass of the DMF in the aliquot by subtracting the mass of the dissolved solid from the total mass of the supernatant aliquot.

-

Assuming the density of DMF is approximately 0.944 g/mL, convert the mass of DMF to volume.

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of DMF (mL).

-

Workflow Visualization

Caption: Workflow for the gravimetric determination of solubility.

Troubleshooting and Optimization Strategies

Even with a generally soluble derivative, researchers may encounter challenges.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Dissolution | Solute aggregation; Low-quality DMF. | Use an ultrasonic bath for 5-15 minutes to break up aggregates.[8] Gentle warming to ~37°C can also be effective, but avoid prolonged heating which may cause degradation.[8][11] Always use fresh, high-purity, amine-free DMF. |

| Precipitation During Coupling Reaction | On-resin aggregation of the growing peptide chain, especially with hydrophobic sequences. | For particularly difficult or hydrophobic sequences, consider switching to N-methyl-2-pyrrolidone (NMP), which has a higher solvating power for such peptides.[8][9] |

| Inconsistent Results | Temperature fluctuations; Impure solvent. | Ensure all solubility tests and coupling reactions are performed at a consistent, controlled temperature. Verify the purity and water content of the DMF lot being used. |

Conclusion

This compound is a valuable building block for modifying peptide properties. Its solubility in DMF is generally expected to be sufficient for standard SPPS protocols, potentially enhanced relative to its non-methylated analog due to the disruption of side-chain hydrogen bonding. A thorough understanding of the physicochemical drivers, combined with empirical verification using a robust protocol, empowers researchers to use this reagent with confidence. By prioritizing high-quality solvents and employing systematic troubleshooting, scientists can optimize their workflows, ensuring the efficient and successful synthesis of novel peptides for therapeutic and research applications.

References

- 1. This compound|CAS 149204-93-3 [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. This compound | C20H20N2O5 | CID 95565906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 149204-93-3 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

Introduction: The Critical Imperative of Chiral Purity in Peptide Therapeutics

An In-Depth Technical Guide on the Chiral Stability of N-Fmoc-N'-methyl-L-asparagine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide drug development, the stereochemical integrity of each amino acid residue is not merely a matter of purity but a fundamental determinant of therapeutic efficacy and safety. The incorporation of a D-amino acid in place of its intended L-enantiomer can lead to the formation of diastereomeric peptide impurities. These impurities may be challenging to separate and can exhibit altered biological activities, potentially leading to unforeseen side effects.[1] this compound is a valuable building block in modern peptide synthesis, utilized to enhance properties such as membrane permeability and metabolic stability by reducing hydrogen bonding potential.[2] However, asparagine residues are notoriously susceptible to racemization during synthesis. This guide provides an in-depth analysis of the chiral stability of this compound, offering a mechanistic understanding and actionable protocols to preserve its stereochemical integrity during solid-phase peptide synthesis (SPPS).

The Mechanistic Underpinnings of Asparagine Racemization

The primary pathway for the racemization of asparagine residues in peptide synthesis is through the formation of a succinimide, or aspartimide, intermediate.[3] This intramolecular cyclization is a significant side reaction, particularly under the basic conditions used for Fmoc-deprotection in SPPS.[3] The resulting succinimide intermediate possesses an acidic α-proton, and its abstraction leads to a resonance-stabilized planar carbanion. Reprotonation can then occur from either face, yielding a mixture of L- and D-succinimides, which upon hydrolysis, produce a cocktail of L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl peptides.[4]

Caption: Mechanism of Asparagine Racemization via Succinimide Intermediate.

N-Methylation of the Asparagine Side Chain: A Strategy for Enhanced Chiral Stability

While direct studies on the chiral stability of this compound are not extensively reported, a strong scientific rationale suggests that N-methylation of the side-chain amide should significantly enhance its resistance to racemization. The formation of the succinimide intermediate is initiated by the nucleophilic attack of the backbone nitrogen of the subsequent amino acid residue on the side-chain carbonyl of asparagine.[5]

It is hypothesized that the presence of a methyl group on the side-chain amide nitrogen introduces steric hindrance, impeding the close approach of the backbone nitrogen required for cyclization. This steric blockade would directly inhibit the formation of the succinimide intermediate, which is the gateway to racemization.

Compelling evidence supporting this hypothesis comes from a study on NGR (asparagine-glycine-arginine) peptides, where N-methylation of the glycine residue immediately following the asparagine completely prevented asparagine deamidation, a process that also proceeds through the succinimide intermediate.[6] This demonstrates that even modifications to the attacking nitrogen can abolish the side reaction. It is therefore highly probable that a modification directly on the asparagine side chain, such as N-methylation, would have a similar, if not more pronounced, inhibitory effect on succinimide formation and, by extension, on racemization.

Caption: Proposed Steric Hindrance of Succinimide Formation by N'-Methylation.

Risk Factors and Mitigation Strategies in SPPS

Despite the anticipated stability of this compound, adherence to best practices in SPPS is crucial to minimize any residual risk of racemization. The key factors influencing racemization are the choice of coupling reagents, the base, pre-activation time, and temperature.[1]

| Factor | High-Risk Condition | Recommended Mitigation Strategy |

| Coupling Reagent | Potent uronium/aminium salts (e.g., HBTU) without additives. | Use carbodiimide-based reagents like DIC with additives such as OxymaPure or 6-Cl-HOBt.[3] |

| Base | Strong, non-hindered bases like DIPEA.[7] | Employ weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7] |

| Pre-activation Time | Prolonged pre-activation of the amino acid before addition to the resin.[1] | Minimize pre-activation time; add the activated amino acid to the resin immediately.[1] |

| Temperature | Elevated temperatures, especially in microwave-assisted SPPS.[1][8] | Perform couplings at room temperature or below. If using a microwave, lower the coupling temperature.[1][8] |

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound in SPPS

This protocol outlines a general method for the efficient and low-racemization incorporation of this compound into a peptide chain on a solid support.

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in high-purity DMF for at least 30 minutes.

-

Amino Acid Activation:

-

In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.

-

Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the solution.

-

Allow the activation to proceed for no more than 2 minutes at room temperature.

-

-

Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Analytical Verification of Chiral Purity via HPLC

This protocol describes the acid hydrolysis of a peptide containing an N'-methyl-asparagine residue and subsequent analysis of the amino acid enantiomers by HPLC.

-

Peptide Hydrolysis:

-

Place approximately 1 mg of the purified peptide into a hydrolysis tube.

-

Add 500 µL of 6 N HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the hydrolysate in a suitable buffer (e.g., 0.1% TFA in water).

-

-

Derivatization (Indirect Method using Marfey's Reagent):

-

To the amino acid hydrolysate (approx. 50 nmol), add 100 µL of 1 M sodium bicarbonate.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

-

Incubate the mixture at 40°C for 1 hour in the dark.

-

Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.

-

Dilute the sample with the mobile phase for HPLC analysis.[6]

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10% to 60% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.[6]

-

Quantification: Integrate the peaks corresponding to the L- and D-amino acid derivatives to determine the enantiomeric purity.

-

Caption: Workflow for the HPLC Analysis of Chiral Purity.

Conclusion

References

- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 149204-93-3 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

N-Fmoc-N'-methyl-L-asparagine: A Technical Guide for Advanced Peptide Library Synthesis

Abstract

The strategic incorporation of N-methylated amino acids into peptide sequences represents a paradigm shift in the development of therapeutic peptides and sophisticated peptide libraries. This guide provides an in-depth technical overview of N-Fmoc-N'-methyl-L-asparagine, a specialized building block designed to impart favorable pharmacokinetic properties. We will explore the fundamental impact of N-methylation, address the synthetic challenges associated with sterically hindered residues, and provide field-proven protocols for the successful integration of this compound into solid-phase peptide synthesis (SPPS) workflows for the generation of diverse peptide libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylated peptides.

The Rationale for N-Methylation in Peptide Drug Discovery

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and poor membrane permeability.[1] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[2][3]

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation and extending its in-vivo half-life.[4][5]

-

Improved Membrane Permeability and Oral Bioavailability: By removing a hydrogen bond donor, N-methylation reduces the peptide's polarity and desolvation penalty, thereby increasing its lipophilicity and ability to passively diffuse across cellular membranes.[6][7][8] This modification is a critical step towards the development of orally active peptide drugs.[4]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help to lock the peptide into its bioactive conformation.[2][9] This can lead to increased receptor affinity and selectivity.[3][10]

This compound is a protected amino acid derivative that allows for the precise incorporation of a methylated asparagine residue into a growing peptide chain during SPPS.[11] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group is labile to mild basic conditions, making it fully compatible with standard Fmoc-based SPPS protocols.[5][12]

Synthetic Challenges and Strategic Solutions

The synthesis of N-methylated peptides is not without its challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine.[9][13] This can lead to slow and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[9]

Overcoming Synthetic Hurdles:

-

Specialized Coupling Reagents: To drive the coupling reaction to completion, highly efficient coupling reagents are required. While standard reagents like HBTU and TBTU can be less effective, phosphonium and uronium salts based on 7-azabenzotriazole (HOAt) have demonstrated superior performance.[14][15][16] Reagents such as HATU, PyAOP, and PyBOP are frequently employed for coupling N-methylated amino acids.[15][17]

-

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the coupling reaction by providing localized heating, which can help to overcome the activation energy barrier.[6][10]

-

Optimized Reaction Conditions: Extended coupling times and elevated temperatures may be necessary to achieve complete incorporation of N-methylated residues.[9] Careful monitoring of the reaction progress is crucial to avoid side reactions.[17]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

References

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. This compound|CAS 149204-93-3 [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Fmoc-N'-methyl-L-asparagine

Introduction: Navigating the Unique Challenges of N'-Methyl-L-asparagine in SPPS

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of the peptide backbone can increase metabolic stability, improve membrane permeability, and modulate conformation to fine-tune receptor binding affinity.[1] N-Fmoc-N'-methyl-L-asparagine, a derivative with a methyl group on the side-chain amide, presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). This modification introduces steric hindrance at the side chain, which can influence coupling efficiency and side reactions.

This guide provides a comprehensive overview of the key considerations and robust protocols for the successful incorporation of this compound into synthetic peptides. We will delve into the mechanistic underpinnings of potential side reactions, recommend optimal coupling strategies, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Challenges: Steric Hindrance and Side-Chain Reactivity

The primary obstacles in utilizing this compound are twofold:

-

Steric Hindrance: While the N-methylation is on the side chain rather than the alpha-amino group, the presence of the methyl group can still influence the local conformation of the amino acid, potentially hindering the approach of the incoming activated amino acid. This can lead to slower coupling kinetics and incomplete reactions, resulting in deletion sequences.

-

Side-Chain Reactivity and Aspartimide Formation: Asparagine residues are notoriously prone to side reactions during Fmoc-SPPS. The primary concern is the formation of a succinimide ring, known as an aspartimide, which can lead to a mixture of by-products including α- and β-peptides and racemization.[2][3] Another potential side reaction is the dehydration of the side-chain amide to a nitrile under harsh activation conditions.[4][5] The influence of the N'-methyl group on the propensity for these side reactions is a critical consideration. While the N'-methyl group may alter the nucleophilicity of the side-chain amide, careful selection of coupling conditions remains paramount.

Strategic Approaches to Coupling this compound

Given the challenges, a successful strategy for incorporating this compound hinges on the selection of an appropriate coupling reagent and optimized reaction conditions.

The Role of Side-Chain Protection

Commercially available this compound is typically supplied without a side-chain protecting group. This suggests that for many applications, direct coupling is feasible. Standard Fmoc-Asn-OH is often protected with a trityl (Trt) group to enhance solubility and prevent side-chain dehydration.[6][7] The absence of a standard protecting group for the N'-methylated version implies that the methyl group itself may provide some steric or electronic shield, or that the side-chain reactivity is manageable with optimized coupling protocols. However, for particularly long or complex peptides, or in sequences known to be prone to side reactions, the risk of by-product formation should be carefully monitored.

Selection of Coupling Reagents

To overcome the potential for sterically hindered and sluggish coupling, the use of potent activating reagents is highly recommended. Carbodiimide-based reagents like DCC or DIC, while common in SPPS, may not provide sufficient activation and can lead to side reactions with asparagine.[4]

Aminium/Uronium and Phosphonium Salt-Based Reagents are the preferred choice.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent known for its rapid activation and high coupling efficiencies, particularly for hindered amino acids.[1][8] It forms a highly reactive OAt-ester of the Fmoc-amino acid.

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another widely used and effective coupling reagent, though HATU is often considered superior for particularly challenging couplings.[1]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is also highly effective, especially for coupling N-methylated amino acids.[4][9]